5-(Bromomethyl)-5-phenyloxolan-2-one

Description

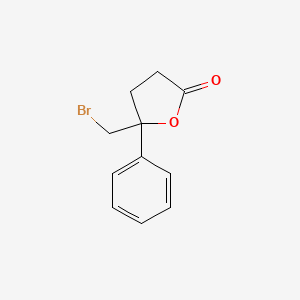

5-(Bromomethyl)-5-phenyloxolan-2-one is a bicyclic lactone featuring a bromomethyl substituent and a phenyl group at the 5-position of the oxolanone (dihydrofuran-2-one) ring. This compound is of interest in organic synthesis due to its reactive bromomethyl group, which enables nucleophilic substitution reactions, and its rigid lactone framework, which influences stereochemical outcomes.

Properties

CAS No. |

180404-70-0 |

|---|---|

Molecular Formula |

C11H11BrO2 |

Molecular Weight |

255.11 g/mol |

IUPAC Name |

5-(bromomethyl)-5-phenyloxolan-2-one |

InChI |

InChI=1S/C11H11BrO2/c12-8-11(7-6-10(13)14-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

RFUJMZGLEISPQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1=O)(CBr)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-5-phenyloxolan-2-one typically involves the bromination of a precursor compound. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-5-phenyloxolan-2-one undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to convert the oxolan-2-one ring into other ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.

Scientific Research Applications

5-(Bromomethyl)-5-phenyloxolan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment. This can help in studying biological processes and developing new bioconjugates.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-5-phenyloxolan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The oxolan-2-one ring provides structural stability and can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound shares structural motifs with several brominated heterocycles and aromatic derivatives:

- 5-(Bromomethyl)-3-phenylisoxazole: A five-membered isoxazole ring with bromomethyl and phenyl substituents. The isoxazole’s nitrogen-oxygen system imparts distinct electronic properties compared to the oxolanone’s lactone ring .

- 5-BENZYLOXY-2-BROMOTOLUENE : A brominated toluene derivative with a benzyloxy group. Unlike the lactone structure, this compound is a linear aromatic system, limiting ring strain effects .

- 5-(Bromomethyl)-5-(3-chlorophenyl)dihydrofuran-2(3H)-one (2o) : A direct analog with a chlorine-substituted phenyl group, highlighting the impact of substituent electronegativity on reactivity .

- 5-(Bromomethyl)-5-phenyldihydrofuran-2(3H)-one-4,4-d2 (2a-D2) : A deuterated variant used for mechanistic studies, demonstrating isotopic effects on reaction pathways .

Physical Properties

Spectral Data and Characterization

- NMR Spectroscopy: The target compound’s analogs (e.g., 2o, 2p, 2a-D2) exhibit characteristic 13C NMR peaks for the lactone carbonyl (~170–175 ppm) and bromomethyl carbon (~30–35 ppm). Deuterated variants (e.g., 2a-D2) show isotopic shifts in 1H NMR spectra . 5-(Bromomethyl)-3-phenylisoxazole displays distinct 1H NMR signals for the isoxazole protons (δ 6.5–8.0 ppm), absent in oxolanone derivatives .

- HRMS-ESI: Molecular ion peaks for analogs like 2q (C₁₁H₁₁BrNO₃) and 2r (C₁₃H₁₁BrO₂) confirm exact masses, aiding structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.